molecular formula C11H15NO2 B3022551 Salsoline CAS No. 76419-97-1

Salsoline

Cat. No.: B3022551
CAS No.: 76419-97-1
M. Wt: 193.24 g/mol
InChI Key: YTPRLBGPGZHUPD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Salsoline is a derivative of dopamine , and it is thought to interact with dopaminergic neurons in the central nervous system . It is considered to alter the function of these neurons .

Mode of Action

It is known that this compound can alter the function of dopaminergic neurons . This alteration could lead to changes in neurotransmission and potentially have neurotoxic or neuroprotective effects .

Biochemical Pathways

This compound is involved in the biochemical pathways of dopamine metabolism . It is formed endogenously through the non-enzymatic condensation of dopamine with acetaldehyde . The compound is also thought to influence the glutathione pathway, which is critical for maintaining cytosolic dopamine homeostasis .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier . This allows this compound to interact directly with neurons in the central nervous system .

Result of Action

The results of this compound’s action can vary. In some cases, it may have neurotoxic effects, potentially contributing to conditions like Parkinson’s disease . Some studies suggest that this compound may also have neuroprotective effects . For example, it has been found to decrease the reactive oxygen species level in SH-SY5Y cells treated by H2O2 and the caspase activity induced by H2O2 or 6-hydroxydopamine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of acetaldehyde, a product of alcohol metabolism, can lead to the endogenous formation of this compound . Additionally, the compound’s effects may be influenced by the concentration of dopamine and other factors in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salsoline can be synthesized through the Pictet-Spengler condensation reaction, where dopamine reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline structure . The reaction typically involves the use of hydrochloric acid or sulfuric acid as a catalyst.

Industrial Production Methods: Industrial production of this compound involves the extraction from plants of the genus Salsola, followed by purification processes such as crystallization and chromatography . The extraction process may involve solvents like chloroform or benzene, given this compound’s solubility properties .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Properties

IUPAC Name

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPRLBGPGZHUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871573
Record name 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-31-6, 76419-97-1
Record name Salsoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 76419-97-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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